molecular formula C5H6O6 B1595586 1,1,2-Ethanetricarboxylic acid CAS No. 922-84-9

1,1,2-Ethanetricarboxylic acid

Cat. No.: B1595586
CAS No.: 922-84-9
M. Wt: 162.1 g/mol
InChI Key: RWLDAJMGAVDXSH-UHFFFAOYSA-N
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Description

1,1,2-Ethanetricarboxylic acid is a useful research compound. Its molecular formula is C5H6O6 and its molecular weight is 162.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227883. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Ethane-1,1,2-tricarboxylic acid, also known as 1,1,2-Ethanetricarboxylic acid, is a type of carboxylic acid ester

Biochemical Pathways

For instance, tricarboxylic acids are integral to the citric acid cycle (also known as the TCA cycle or Krebs cycle), which is a key metabolic pathway that provides energy through the oxidation of acetyl-CoA .

Pharmacokinetics

It’s known that the compound has a molecular weight of 16209800 and a boiling point of 2785°C . These properties can influence the compound’s bioavailability and pharmacokinetics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ethane-1,1,2-tricarboxylic acid. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets. For instance, the compound’s boiling point of 278.5°C suggests that it can remain stable under a wide range of temperatures .

Biological Activity

1,1,2-Ethanetricarboxylic acid, also known as citric acid, is a tricarboxylic acid that plays a crucial role in various biological processes. It is widely recognized for its involvement in the citric acid cycle (Krebs cycle), which is essential for cellular respiration in aerobic organisms. This article explores the biological activity of this compound, focusing on its biochemical roles, therapeutic applications, and relevant research findings.

Biochemical Roles

  • Metabolic Pathways :
    • Citric acid is a key intermediate in the citric acid cycle, facilitating the conversion of carbohydrates, fats, and proteins into carbon dioxide and water while generating ATP (adenosine triphosphate) for cellular energy.
    • It acts as a chelating agent for metal ions, which is critical in enzymatic reactions.
  • Antioxidant Properties :
    • Studies indicate that citric acid exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity may contribute to its protective effects against various diseases.
  • pH Regulation :
    • Citric acid helps maintain pH balance in biological systems, which is vital for optimal enzyme activity and metabolic processes.

Therapeutic Applications

  • Dietary Supplement :
    • Citric acid is commonly used as a dietary supplement to enhance energy metabolism and improve physical performance.
  • Pharmaceutical Uses :
    • It is utilized in formulations to enhance the solubility of certain drugs and improve their bioavailability.
  • Antimicrobial Activity :
    • Research shows that citric acid possesses antimicrobial properties, making it effective against various pathogens. Its application in food preservation highlights its role in extending shelf life by inhibiting microbial growth.

Case Studies

  • A study published in Food Chemistry demonstrated that citric acid effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as a natural preservative in food products .
  • Another investigation focused on the antioxidant capacity of citric acid, revealing that it significantly reduced oxidative damage in neuronal cells exposed to oxidative stressors .

Data Tables

Biological ActivityMechanismReference
Energy MetabolismKey intermediate in the Krebs cycle
Antioxidant EffectsScavenges free radicals
Antimicrobial ActionInhibits bacterial growth

Scientific Research Applications

Biochemical Applications

  • Enzyme Inhibition : Citric acid has been studied for its inhibitory effects on certain enzymes. For example, it has shown potential in inhibiting urease activity in bacteria such as Klebsiella pneumoniae, which can be significant for controlling ureolytic bacteria in various environments .
  • Chelating Agent : As a chelating agent, citric acid binds to metal ions, making it useful in biochemical applications where metal ion concentration needs to be controlled. Its ability to form stable complexes with metals helps in various assays and experimental setups.
  • Buffering Agent : Citric acid is widely used as a buffering agent in biochemical assays and cell culture media due to its ability to maintain pH levels within a desired range.

Pharmaceutical Applications

  • Drug Formulation : Citric acid is commonly used in the formulation of pharmaceuticals to enhance the solubility and stability of active ingredients. It is often included in oral medications and intravenous solutions.
  • Antimicrobial Properties : Research indicates that citric acid exhibits antimicrobial properties, making it valuable in the development of preservatives and disinfectants . Its efficacy against various pathogens can help extend the shelf life of pharmaceutical products.

Food Industry Applications

  • Preservative : Citric acid serves as a natural preservative in food products due to its ability to inhibit microbial growth and oxidation processes. It is extensively used in beverages, canned foods, and dairy products.
  • Flavoring Agent : Its sour taste makes citric acid a popular flavoring agent in food products, enhancing the overall taste profile of various consumables.
  • Acidulant : Citric acid acts as an acidulant to adjust the acidity levels of food products, which is crucial for flavor balance and preservation.

Environmental Applications

  • Water Treatment : Citric acid is employed in water treatment processes as a chelating agent to remove heavy metals from wastewater. Its effectiveness in binding metal ions aids in the purification of contaminated water sources .
  • Soil Remediation : In agricultural practices, citric acid can enhance nutrient availability by chelating essential minerals in the soil, promoting plant growth and health.

Case Study 1: Urease Inhibition

A study demonstrated that citric acid could effectively inhibit urease activity in Klebsiella pneumoniae, thereby reducing ureolytic activity significantly. This finding has implications for controlling bacterial growth in various settings where urease activity could lead to adverse effects .

Case Study 2: Heavy Metal Chelation

Research conducted on the use of citric acid for heavy metal chelation showed promising results in reducing lead concentrations in contaminated water sources. The study highlighted citric acid's potential as an eco-friendly alternative for heavy metal remediation .

Chemical Reactions Analysis

Compound Name Discrepancy

  • 3-Methyl-1,2,3-butanetricarboxylic acid (MBTCA) is extensively documented as a secondary organic aerosol (SOA) tracer formed via atmospheric oxidation of monoterpenes .

  • 1,2,3,4-Butanetetracarboxylic acid (BTCA) is a synthetic compound with industrial applications, such as in polymer crosslinking .

Potential Confusion with Structurally Similar Compounds

If the intended compound is MBTCA (C₈H₁₂O₆), the following reactions and properties are relevant:

Formation Pathways

  • MBTCA is produced via OH radical-initiated gas-phase oxidation of pinonic acid, a monoterpene oxidation product .

  • Key steps include radical-driven decarboxylation and hydroxylation, leading to a tricarboxylic structure .

Reactivity in Aerosols

  • MBTCA reacts with NaCl in atmospheric aerosols to form monosodium salts, altering hygroscopic properties .

  • Acid-catalyzed esterification or dehydration may occur under high humidity or acidic conditions .

Degradation Pathways

  • Exposure to OH radicals leads to fragmentation, reducing the O:C ratio from 0.72 to 0.58–0.64, with CO₂ loss as a byproduct .

Recommendations for Further Research

To address the absence of data on 1,1,2-Ethanetricarboxylic acid :

  • Verify the compound name for accuracy.

  • Explore specialized databases (e.g., Reaxys, SciFinder) for proprietary research on ethanetricarboxylic acid derivatives.

  • Investigate synthetic routes for analogous tricarboxylic acids, such as hydrolysis of tetraalkyl esters (e.g., tetramethyl 1,2,3,4-butanetetracarboxylate ).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1,2-ethanetricarboxylic acid and its esters, and what experimental conditions optimize yield?

  • Methodological Answer : this compound is typically synthesized via esterification or hydrolysis of its trialkyl esters. For example, Triethyl 1,1,2-ethanetricarboxylate (CAS: N/A) is synthesized by reacting ethanetricarboxylic acid with ethanol under acidic catalysis. Optimization involves controlling stoichiometry (3:1 molar ratio of alcohol to acid), reflux conditions, and catalysts like sulfuric acid. Post-synthesis purification employs fractional distillation or recrystallization . For the trimethyl ester (Trimethyl ethane-1,1,2-tricarboxylate), reaction with methanol under similar conditions achieves >95% purity, with storage at 2–8°C to prevent hydrolysis .

Q. How can researchers characterize this compound derivatives using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to confirm esterification. For Trimethyl ethane-1,1,2-tricarboxylate, distinct methyl ester peaks appear at δ 3.6–3.8 ppm (1^1H) and δ 50–55 ppm (13^{13}C) .
  • HPLC : Reverse-phase HPLC with a C18 column and UV detection (λ = 210 nm) resolves impurities in ester derivatives. Mobile phases often use acetonitrile/water (70:30 v/v) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-MS) confirms molecular ions (e.g., Triethyl 1,1,2-ethanetricarboxylate: m/z 288.14 [M+H]+^+) .

Q. What physicochemical properties are critical for handling this compound esters, and how are they determined?

  • Methodological Answer : Key properties include:

PropertyTrimethyl Ester Triethyl Ester
Density (g/cm³)1.1911.09 (estimated)
Boiling Point (°C)247.7280–285 (decomposes)
Refractive Index1.4311.438
Stability assessments involve thermogravimetric analysis (TGA) to monitor decomposition thresholds (>200°C for most esters) and Karl Fischer titration for moisture content (<0.1% w/w) .

Advanced Research Questions

Q. What challenges arise in the purification of this compound due to its polycarboxylic nature, and how can they be mitigated?

  • Methodological Answer : The acid’s high polarity and tendency to form intermolecular hydrogen bonds complicate crystallization. Strategies include:

  • Ion-Exchange Chromatography : Using Dowex 50WX8 resin to separate the acid from ester byproducts.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility, while gradual addition of anti-solvents (e.g., hexane) induces crystallization .
    Contradictions in solvent efficacy (e.g., DMSO vs. acetone) highlight the need for trial-based optimization .

Q. How can this compound serve as a precursor for coordination polymers or metal-organic frameworks (MOFs)?

  • Methodological Answer : The tricarboxylate anion acts as a multidentate ligand. For example:

  • MOF Synthesis : Reacting this compound with Zn(NO3_3)2_2 in DMF at 120°C yields a porous framework with BET surface area >1,000 m²/g. XRD and TGA validate structural integrity .
  • Challenges : Competing coordination modes (chelating vs. bridging) require pH control (optimal pH 4–6) to favor tridentate binding .

Q. What metabolic pathways or toxicological profiles are hypothesized for this compound based on structurally related compounds?

  • Methodological Answer : While direct data are limited, analogs like 1,2,3-propanetricarboxylic acid undergo β-oxidation in mitochondria, producing acetyl-CoA intermediates. In vitro assays (e.g., hepatocyte cultures) assess cytotoxicity, with LC50_{50} values >1 mM suggesting low acute toxicity . Contrastingly, esters like Trimethyl ethane-1,1,2-tricarboxylate show higher bioavailability, necessitating in vivo pharmacokinetic studies (e.g., PBPK modeling) to predict tissue distribution .

Q. Data Contradictions and Resolution

Q. How do discrepancies in reported partition coefficients for this compound esters impact experimental design?

  • Analysis : Partition coefficients (log P) for Trimethyl ethane-1,1,2-tricarboxylate vary between 1.30 (calculated) and 1.44 (experimental) due to solvent system differences (octanol/water vs. hexane/water) . Researchers must standardize solvent pairs and validate via shake-flask assays to ensure reproducibility.

Q. Methodological Tables

Table 1: Optimized Conditions for Ester Synthesis

Ester DerivativeCatalystTemperature (°C)Yield (%)Purity (%)
Trimethyl esterH2_2SO4_4809298
Triethyl esterp-TsOH1008595

Table 2: Stability of this compound Esters

EsterHydrolysis Half-Life (pH 7.4, 25°C)Thermal Decomposition Onset (°C)
Trimethyl48 hours215
Triethyl72 hours230

Properties

IUPAC Name

ethane-1,1,2-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O6/c6-3(7)1-2(4(8)9)5(10)11/h2H,1H2,(H,6,7)(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLDAJMGAVDXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10310501
Record name 1,1,2-Ethanetricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10310501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922-84-9
Record name 1,2-Ethanetricarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227883
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,2-Ethanetricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10310501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethane-1,1,2-tricarboxylic acid
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Synthesis routes and methods

Procedure details

A reaction mixture comprising 49.2 g of triethyl 1,1,2-ethanetricarboxylate, 135 ml of 5N sodium hydroxide and 65 ml of water was stirred at 100° C. for 3 hours, then cooled and concentrated to about 150 ml. A 50 ml portion of cold concentrated hydrochloric acid was added and the mixture was extracted three times with ether. The ether extracts were combined, dried and evaporated, giving 12.5 g of 1,1,2-ethanetricarboxylic acid, mp 169°-170° C.
Quantity
49.2 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

1,1,2-Ethanetricarboxylic acid
1,1,2-Ethanetricarboxylic acid
1,1,2-Ethanetricarboxylic acid
1,1,2-Ethanetricarboxylic acid
1,1,2-Ethanetricarboxylic acid

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